

A Comparative Analysis of 1,1-Dichloropropane Spectral Data Against Library Standards

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Compound of Interest

Compound Name: 1,1-Dichloropropane

Cat. No.: B1633073

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For researchers, scientists, and drug development professionals, accurate molecular characterization is paramount. This guide provides a detailed comparison of experimental spectral data for **1,1-Dichloropropane** with established library standards from the National Institute of Standards and Technology (NIST) and the Spectral Database for Organic Compounds (SDBS). The presented data includes Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, offering a comprehensive resource for compound verification and analysis.

Executive Summary

This guide presents a side-by-side comparison of spectral data for **1,1-Dichloropropane**, facilitating the verification of experimentally obtained spectra against reliable, publicly available library standards. The data is organized into clear, concise tables for easy reference and includes detailed experimental protocols for each spectroscopic technique. A graphical workflow for the comparison process is also provided to guide researchers in their analytical procedures.

Data Presentation

The following tables summarize the key spectral data for **1,1-Dichloropropane** from the NIST and SDBS databases.

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **1,1-Dichloropropane** is characterized by a prominent molecular ion peak and several fragment ions. The table below lists the major peaks as provided by the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity (%)	Assignment	Data Source
77	100	[C ₃ H ₆ Cl] ⁺	NIST
41	85	[C ₃ H ₅] ⁺	NIST
27	50	[C ₂ H ₃] ⁺	NIST
79	32	[C ₃ H ₆ Cl] ⁺ (³⁷ Cl isotope)	NIST
63	25	[C ₂ H ₄ Cl] ⁺	NIST
112	5	[M] ⁺ , [C ₃ H ₆ Cl ₂] ⁺	NIST
114	3	[M+2] ⁺ , [C ₃ H ₆ ³⁵ Cl ³⁷ Cl] ⁺	NIST

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum of **1,1-Dichloropropane** in CDCl₃ exhibits three distinct signals corresponding to the three non-equivalent proton environments in the molecule. Data is sourced from the Spectral Database for Organic Compounds (SDBS).

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment	Data Source
5.92	Triplet	7.3	1H	-CHCl ₂	SDBS
2.25	Sextet	7.3	2H	-CH ₂ -	SDBS
1.15	Triplet	7.3	3H	-CH ₃	SDBS

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of **1,1-Dichloropropane** in CDCl₃ shows three signals, one for each carbon atom in a unique chemical environment. Data is sourced from the Spectral Database for Organic Compounds (SDBS).^[3]

Chemical Shift (δ, ppm)	Assignment	Data Source
77.8	-CHCl ₂	SDBS
35.4	-CH ₂ -	SDBS
11.2	-CH ₃	SDBS

Infrared (IR) Spectroscopy Data

The IR spectrum of **1,1-Dichloropropane** displays characteristic absorption bands for C-H and C-Cl stretching and bending vibrations. The data below is provided by the Spectral Database for Organic Compounds (SDBS).

Wavenumber (cm ⁻¹)	Intensity	Assignment	Data Source
2975	Strong	C-H stretch (asymmetric)	SDBS
2935	Strong	C-H stretch (symmetric)	SDBS
1450	Medium	C-H bend (methylene)	SDBS
1380	Medium	C-H bend (methyl)	SDBS
720	Strong	C-Cl stretch	SDBS
650	Strong	C-Cl stretch	SDBS

Experimental Protocols

The acquisition parameters for the library standard spectra are crucial for accurate comparison with experimental data.

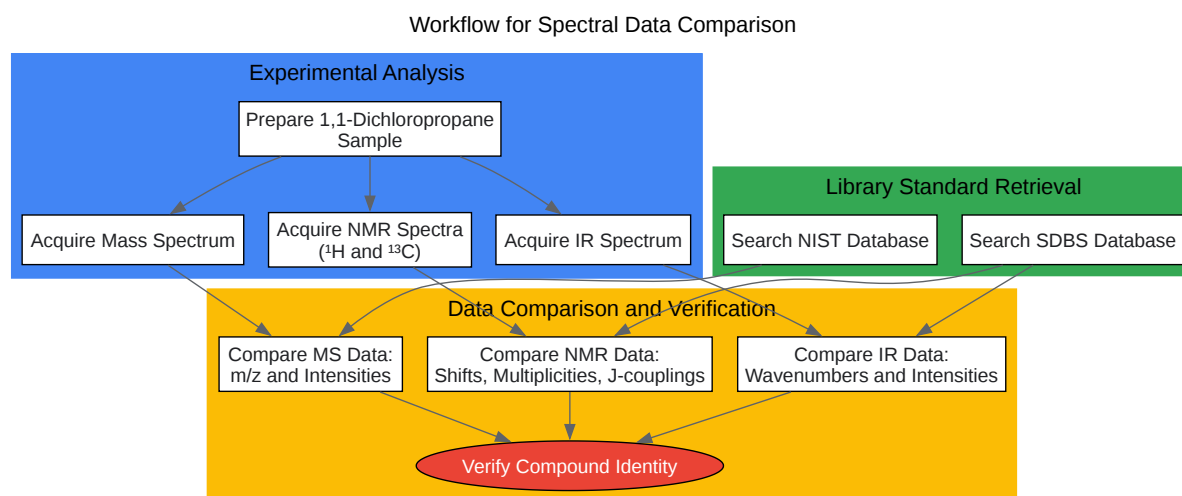
Mass Spectrometry (NIST): The mass spectrum was obtained using an electron ionization (EI) source.^{[1][2]} The standard electron energy for EI-MS is typically 70 eV.^[4] The instrument is calibrated using a reference compound to ensure mass accuracy.^[5]

NMR Spectroscopy (SDBS): The ^1H and ^{13}C NMR spectra were acquired on a Fourier transform NMR spectrometer. For ^1H NMR, the spectrum was recorded at 90 MHz, and for ^{13}C NMR, at 22.6 MHz. The sample was dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) added as an internal standard (0 ppm).

Infrared Spectroscopy (SDBS): The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a liquid film between KBr plates. A background spectrum was recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing experimentally acquired spectral data with library standards.



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Caption: Workflow for comparing experimental spectral data to library standards.

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